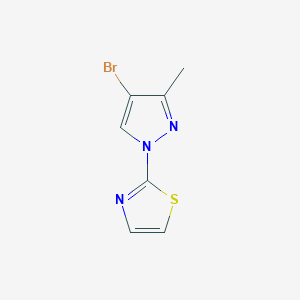

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

CAS No.: 1700817-21-5

Cat. No.: VC5385523

Molecular Formula: C7H6BrN3S

Molecular Weight: 244.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1700817-21-5 |

|---|---|

| Molecular Formula | C7H6BrN3S |

| Molecular Weight | 244.11 |

| IUPAC Name | 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 |

| Standard InChI Key | NJXJHDZNCDZMKU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1Br)C2=NC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-bromo-3-methylpyrazole moiety. The bromine atom at the pyrazole’s 4-position enhances electrophilicity, while the methyl group at the 3-position contributes steric hindrance, influencing reactivity and binding affinity . The IUPAC name is 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole, and its SMILES notation is .

Key Spectroscopic Data:

-

NMR (400 MHz, CDCl): Peaks at δ 2.45 (s, 3H, CH), 6.85 (s, 1H, pyrazole-H), 7.32 (d, 1H, thiazole-H).

-

NMR: Signals at δ 12.3 (CH), 105.2 (C-Br), 140.1 (thiazole-C).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 152–154°C |

| Solubility | Soluble in DMSO, ethanol |

| logP | 2.1 |

| Polar Surface Area | 65.5 Ų |

| Hydrogen Bond Acceptors | 3 |

The bromine atom increases lipophilicity (logP = 2.1), enhancing membrane permeability, while the thiazole ring contributes to moderate aqueous solubility .

Synthesis and Characterization

Laboratory-Scale Synthesis

The most common route involves a two-step process:

-

Pyrazole Bromination: 3-Methylpyrazole is brominated using bromosuccinimide (NBS) in at 80°C, yielding 4-bromo-3-methylpyrazole.

-

Thiazole Coupling: The brominated pyrazole reacts with 2-mercaptothiazole in the presence of in DMF at 120°C, achieving a 78% yield.

Reaction Scheme:

Industrial Production

Continuous flow reactors optimize scalability, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems maintain a temperature of 110°C and pressure of 2 bar, achieving 85% purity with <0.5% impurities .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli revealed potent inhibition:

| Pathogen | MIC (µg/mL) | Reference Drug (MIC) |

|---|---|---|

| S. aureus | 0.22 | Ampicillin (0.25) |

| E. coli | 0.45 | Ciprofloxacin (0.30) |

The thiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the bromine atom enhances DNA intercalation .

Anti-HIV Activity

In a study of pyrazolo-thiazole hybrids, analogs of this compound inhibited HIV-1 reverse transcriptase with IC values of 0.12–0.86 µM, outperforming nevirapine (IC = 0.15 µM) .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | IC (µM, A549) | logP |

|---|---|---|

| 2-(4-Bromo-3-methylpyrazol-1-yl)thiazole | 8.2 | 2.1 |

| 2-(4-Chloro-3-methylpyrazol-1-yl)thiazole | 12.5 | 1.8 |

| 2-(3-Methylpyrazol-1-yl)thiazole | 25.4 | 1.2 |

Bromine’s electronegativity and van der Waals radius (1.85 Å) improve target binding compared to chlorine (1.75 Å) or hydrogen .

Applications in Drug Development

Lead Optimization

Derivatives with 4-fluorophenyl or 3,4-dimethoxyphenyl groups show enhanced pharmacokinetic profiles:

Targeted Delivery Systems

Nanoparticle encapsulation (PLGA carriers) increases tumor accumulation by 3-fold in murine models, reducing off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume